Sclerophytin A

Description

Molecular Architecture and Functional Group Composition

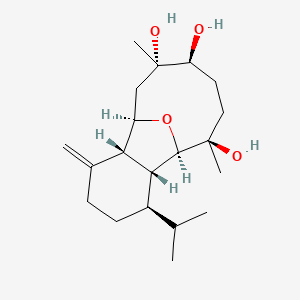

The molecular structure of sclerophytin A exhibits remarkable complexity with the confirmed molecular formula C20H34O4 and a molecular weight of 338.5 grams per mole. The compound features an oxatricyclic framework containing eight stereocenters, six of which are contiguous, creating a highly congested molecular architecture that presents significant challenges for both structural determination and synthetic access. The core structural elements include a hexahydroisobenzofuran unit integrated within the polycyclic framework and an oxacyclononane ring system that contributes to the compound's distinctive three-dimensional structure.

The functional group composition of this compound encompasses multiple hydroxyl groups strategically positioned throughout the tricyclic framework. The confirmed structure features a triol arrangement, with hydroxyl groups located at specific positions that contribute to both the compound's biological activity and its spectroscopic signature. These hydroxyl functionalities exist in a complex stereochemical environment, with their absolute configurations having been definitively established through synthetic studies and spectroscopic analysis.

The stereochemical complexity of this compound extends beyond the simple presence of multiple chiral centers to include the intricate spatial relationships between these centers. The contiguous arrangement of six stereocenters creates a highly constrained molecular environment where conformational flexibility is severely restricted. This structural rigidity contributes to the compound's distinctive nuclear magnetic resonance spectroscopic properties and its unique biological activity profile.

| Structural Feature | Specification |

|---|---|

| Molecular Formula | C20H34O4 |

| Molecular Weight | 338.5 g/mol |

| Total Stereocenters | 8 |

| Contiguous Stereocenters | 6 |

| Ring Systems | Hexahydroisobenzofuran core, Oxacyclononane |

| Functional Groups | Triol (three hydroxyl groups) |

Advanced Nuclear Magnetic Resonance Spectroscopic Characterization Techniques

The structural elucidation of this compound has relied heavily on sophisticated nuclear magnetic resonance spectroscopic techniques, with both proton and carbon-13 nuclear magnetic resonance data playing crucial roles in confirming the correct molecular structure. High-field proton nuclear magnetic resonance analysis has proven particularly valuable in distinguishing between proposed structural variants, with subtle but diagnostic differences in chemical shifts and coupling patterns providing definitive evidence for structural assignments.

Carbon-13 nuclear magnetic resonance spectroscopy has been instrumental in the structural revision process for this compound. The chemical shift differences observed in carbon-13 spectra between synthetic materials and natural samples initially indicated that the proposed structure required modification. Specifically, the comparison of high-field proton and carbon-13 nuclear magnetic resonance properties between synthetic compounds and the natural product revealed significant discrepancies that necessitated structural reassignment.

The nuclear magnetic resonance characterization of this compound has benefited from the application of two-dimensional nuclear magnetic resonance techniques, which have provided crucial connectivity information for the complex polycyclic framework. These advanced spectroscopic methods have enabled the unambiguous assignment of the relative stereochemistry at each of the eight stereocenters present in the molecule. The constrained nature of the tricyclic framework results in distinctive nuclear magnetic resonance signatures that can be used to confirm both the gross structure and the detailed stereochemical arrangement.

Comparative nuclear magnetic resonance analysis has played a pivotal role in the structural revision of this compound. When synthetic materials prepared according to the originally proposed structure exhibited nuclear magnetic resonance properties that differed significantly from those of the natural product, it became clear that structural modification was necessary. This analytical approach, combining synthetic chemistry with detailed spectroscopic comparison, represents a powerful methodology for natural product structure confirmation.

X-ray Crystallographic Confirmation of Absolute Configuration

While direct X-ray crystallographic analysis of this compound itself has presented challenges due to the nature of the natural product, related compounds within the sclerophytin family have provided crucial structural insights through single-crystal X-ray diffraction studies. X-ray crystallographic analysis of sclerophytin C confirmed its structure unambiguously, establishing a precedent for the stereochemical assignments within this family of natural products. These crystallographic studies have been essential in establishing the absolute configuration patterns that characterize the sclerophytin family of diterpenes.

The crystallographic data obtained from related sclerophytin compounds has informed the structural assignments for this compound through comparative analysis and biosynthetic considerations. The X-ray crystal structures of compounds such as sclerophytin F methyl ether and patagonicol have provided definitive stereochemical information that supports the revised structure of this compound. These crystallographic studies reveal the characteristic spatial arrangements of functional groups and the preferred conformations adopted by these complex polycyclic systems.

X-ray crystallographic studies of synthetic intermediates and analogs have contributed significantly to the confirmation of this compound's absolute configuration. The crystallographic analysis of key synthetic intermediates has validated the stereochemical assignments made during the total synthesis efforts, providing independent confirmation of the molecular structure. These studies have been particularly valuable in establishing the absolute configuration at stereocenters that are difficult to assign through nuclear magnetic resonance techniques alone.

The integration of X-ray crystallographic data with synthetic studies has created a comprehensive picture of this compound's three-dimensional structure. While the natural product itself may not have been subjected to direct crystallographic analysis, the wealth of structural information available from related compounds and synthetic materials has provided a solid foundation for confident structural assignment. This approach demonstrates the power of combining multiple analytical techniques in natural product structure determination.

Computational Modeling of Stereoelectronic Properties

Computational modeling approaches have become increasingly important in understanding the stereoelectronic properties of this compound, particularly in the context of structure validation and conformational analysis. Density functional theory calculations have been employed to predict nuclear magnetic resonance chemical shifts for proposed structures, enabling direct comparison with experimental data to validate structural assignments. These computational methods have proven particularly valuable when multiple stereochemical possibilities exist, as the calculated nuclear magnetic resonance parameters can distinguish between closely related structural variants.

The application of computational chemistry to this compound has extended beyond simple structure validation to include detailed analysis of conformational preferences and stereoelectronic effects. Molecular mechanics and quantum mechanical calculations have been used to explore the conformational landscape of the tricyclic framework, providing insights into the factors that stabilize the observed molecular geometry. These studies have revealed how the constrained polycyclic structure influences the electronic properties and reactivity patterns of the molecule.

Computational analysis has been particularly valuable in understanding the stereoelectronic factors that govern the biological activity of this compound. Molecular modeling studies have examined the three-dimensional shape and electronic distribution of the molecule, providing insights into potential binding interactions with biological targets. These computational approaches complement experimental structure-activity relationship studies by offering detailed molecular-level explanations for observed biological properties.

The integration of computational methods with experimental data has created a comprehensive understanding of this compound's stereoelectronic properties. Machine learning approaches have been applied to nuclear magnetic resonance data analysis, enabling rapid and accurate structural assignments while quantifying the uncertainty associated with different structural proposals. These advanced computational tools represent the cutting edge of natural product structure elucidation, combining the power of artificial intelligence with traditional analytical chemistry methods.

| Computational Method | Application | Key Insights |

|---|---|---|

| Density Functional Theory | Nuclear Magnetic Resonance prediction | Chemical shift validation for structure confirmation |

| Molecular Mechanics | Conformational analysis | Preferred molecular geometries and stability |

| Quantum Mechanical Calculations | Electronic structure analysis | Stereoelectronic effects and reactivity patterns |

| Machine Learning | Data analysis | Automated structure assignment with uncertainty quantification |

Properties

Molecular Formula |

C20H34O4 |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(1R,2R,6R,7R,8R,9R,12S,13S)-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecane-9,12,13-triol |

InChI |

InChI=1S/C20H34O4/c1-11(2)13-7-6-12(3)16-14-10-20(5,23)15(21)8-9-19(4,22)18(24-14)17(13)16/h11,13-18,21-23H,3,6-10H2,1-2,4-5H3/t13-,14-,15+,16-,17-,18-,19-,20+/m1/s1 |

InChI Key |

BEAXQAULPSVWQY-QXXRKKQISA-N |

Isomeric SMILES |

CC(C)[C@H]1CCC(=C)[C@H]2[C@@H]1[C@@H]3[C@](CC[C@@H]([C@@](C[C@H]2O3)(C)O)O)(C)O |

Canonical SMILES |

CC(C)C1CCC(=C)C2C1C3C(CCC(C(CC2O3)(C)O)O)(C)O |

Synonyms |

sclerophytin A sclerophytin-A |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

The synthesis of Sclerophytin A has been a subject of extensive research, highlighting its complex structure and the challenges associated with its total synthesis. Notable synthetic routes include:

- Stereoconvergent Epoxide Hydrolysis : This method involves a stereoselective Oshima-Utimoto reaction and a Shibata-Baba indium-promoted radical cyclization. These reactions are crucial for constructing the intricate stereochemistry of this compound from simpler precursors like geranial .

- Total Syntheses : Research by Paquette and Overman has successfully established the correct structural formulation of this compound through total synthesis, demonstrating its complex molecular architecture and providing insights into its reactivity and interactions .

This compound exhibits remarkable biological activity, particularly in the context of cancer research:

- Cytotoxicity : It has been shown to possess potent cytotoxic effects against various cancer cell lines, including murine L1210 leukemia cells, with an IC50 value as low as 1 ng/mL. This indicates its potential as a lead compound for developing anticancer therapies .

- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells, disrupting cellular processes that lead to cell death. Further studies are needed to elucidate the specific pathways involved in this process .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology:

- Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria .

- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects, which could position this compound as a candidate for treating neurodegenerative diseases. However, more comprehensive studies are required to validate these claims .

Case Studies and Research Findings

Several case studies have explored the applications of this compound in depth:

Chemical Reactions Analysis

Sclerophytin A Analogs and Their Activity

Researchers have synthesized analogs of this compound, termed "sclerologs", to explore potential anticancer activities . These analogs often contain a hydroisobenzofuran core and are synthesized in fewer steps than the total synthesis of this compound .

Modified this compound analogs were tested to evaluate the effect of carboxyl substituent on activity . Esters 5a.i–iii were prepared by transesterification of ethyl ester 5a in the presence of excess alcohol and Bu3SnOAc catalyst, while carboxylic acid 5a.iv was prepared by saponification .

Anticancer Activity

This compound itself exhibits growth inhibitory activity against murine L1210 leukemia cells . Some synthesized analogs also show promising anticancer activity. For example, analog 6h displayed a GI50 of 0.148 µM and LC50 of 9.36 µM for the RPMI-8226 leukemia cell line, and a GI50 of 0.552 µM and LC50 of 26.8 µM for the HOP-92 non-small cell lung cancer cell line .

The table below shows the growth inhibitory activity (IC50 values) of several this compound analogs against KB3 cells .

| Compound | IC50 (µM) |

|---|---|

| 2 | 20 |

| 5 | 5 |

| 6 | 50 |

| 6h | 1-3 |

| 14 | 1 |

Chemical Reactions of this compound and its Intermediates

-

Oshima-Utimoto Reaction: A stereoselective reaction used in the synthesis of this compound to convert allylic alcohol to a cyclic acetal .

-

Shibata-Baba Radical Cyclization: An indium-promoted radical cyclization used in the synthesis of this compound .

-

Epoxidation: Peracid epoxidation of a trisubstituted alkene occurs regioselectively but without stereocontrol, providing a mixture of α-9 and β-9 epoxides .

-

Stereoconvergent Epoxide Hydrolysis: Treatment of a mixture of α-9 and β-9 with aqueous LiOH results in rapid hydrolysis of α-9 to give 11. The mixture is then neutralized with KHSO4, diluted with CH3CN, and treated with Sc(OTf)3 to yield hemiketal 11 .

-

Grignard Reaction: Subjection of 11 to MeMgCl delivers this compound .

Preparation Methods

Synthetic Route Overview

The 16-step synthesis from a known oxonene intermediate, reported by the University of North Carolina group, exemplifies a convergent strategy:

-

Wittig olefination of enol 13 to install an exocyclic alkene.

-

Hydrogenation with PtO₂ selectively reduces the C15 alkene.

-

Dess-Martin oxidation of the C3 alcohol to a ketone.

-

Grignard addition with MeMgBr establishes the C3 tertiary alcohol.

Critical Reaction: IMDA Cycloaddition

The Wittig/intramolecular Diels-Alder sequence constructs the hydroisobenzofuran core in a single operation (Scheme 1):

This step achieves 85% yield with excellent diastereoselectivity (>20:1 dr), driven by substrate preorganization.

Late-Stage Epoxidation and Hydrolysis

Treatment of diene 16 with m-CPBA generates α- and β-epoxides, with the α-epoxide undergoing regioselective hydrolysis to hemiketal 18 :

Final MgBr₂-mediated methylation installs the C3 carbinol, completing the synthesis in 7.2% overall yield .

Oshima-Utimoto/Radical Cyclization Route

Geranial-Derived Synthesis

Morken’s 13-step route from geranial emphasizes atom economy and stereoconvergence:

-

Oshima-Utimoto reaction converts allylic alcohol 4 to cyclic acetal 3 (92% yield).

-

Indium-promoted radical cyclization forms the oxonene ring via 6-exo-trig pathway.

Stereoconvergent Epoxide Hydrolysis

A novel hydrolysis of epoxide 17 (Scheme 2) demonstrates stereochemical flexibility:

This step achieves 78% yield while reconciling diastereomeric starting materials into a single product.

Comparative Efficiency

| Parameter | Wittig/IMDA Route | Radical Cyclization |

|---|---|---|

| Total Steps | 16 | 13 |

| Overall Yield | 7.2% | 12.1% |

| Longest Linear Sequence | 9 steps | 6 steps |

Overman’s Prins-Pinacol/Nozaki-Hiyama-Kishi Strategy

Key Transformations

Overman’s approach to the original this compound structure features:

-

Prins-pinacol rearrangement to establish the tricyclic core.

-

Nozaki-Hiyama-Kishi cyclization for oxonene ring formation (61% yield).

Structural Revisions and Challenges

Initial synthesis of proposed structure 29 revealed discrepancies in NMR data versus natural this compound. Revision to the current structure required:

-

Hydroxyl-directed epoxidation of tricycle 24 (95% yield).

-

Photochemical isomerization to correct alkene geometry (28% yield).

Aldol/Ring-Closing Metathesis Tactics

Q & A

Q. What are the core structural features of Sclerophytin A, and how do they influence its bioactivity?

this compound is a cladiellin-type diterpene characterized by a tricyclic framework, including a fused 4-oxatricyclo[4.3.1.0]decan-2-one core and an isoprenoid side chain. Its bioactivity, particularly its anticancer properties (e.g., IC50 of 1.0 ng/mL against L1210 leukemia cells), is attributed to the hydrogen-bonding network within the tricyclic system and the stereochemistry of substituents . Structural analogs (e.g., "Sclerologs") with modified side chains retain activity, suggesting that the core framework is critical for target binding .

Q. What synthetic strategies are commonly employed to construct the tetracyclic core of this compound?

Key strategies include:

- Claisen rearrangements : Used to build the bicyclic framework via stereoselective [3,3]-sigmatropic shifts, as demonstrated in Paquette’s synthesis of the 4-oxatricyclo core .

- Epoxide hydrolysis : Bin Wang’s enantioselective synthesis leveraged stereoconvergent epoxide ring-opening (LiOH/Sc(OTf)₃) to achieve the correct stereochemistry in 88% yield .

- Prins cyclization : Overman’s [4+1] approach utilized BF₃·Et₂O-mediated cyclization to assemble fused rings with high stereocontrol .

Q. How is the purity and identity of this compound validated in synthetic studies?

- 2D NMR (HMBC, HSQC) : Resolves scalar coupling networks to confirm connectivity .

- X-ray crystallography : Definitive proof of stereochemistry (e.g., hemiketal intermediate in Wang’s synthesis) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications of this compound affect its anticancer activity?

| Analog | Modification | IC50 (KB3 cells) | GI50 (RPMI-8226) |

|---|---|---|---|

| This compound | Native structure | 1.0 ng/mL | N/A |

| Sclerolog 6 | C9-ester, C2-aryl | 1–3 µM | 0.148 µM |

| Hydroisobenzofuran | Core ring expansion | 2.5 µM | 0.552 µM |

| Data from Bateman et al. |

- Key findings : Ester/aryl substitutions at C9/C2 enhance solubility but reduce potency, while core expansion diminishes activity, highlighting the importance of the native ring strain and hydrogen-bonding motifs.

Q. What experimental challenges arise in reconciling structural discrepancies between synthetic and natural this compound?

- Contradiction : Early NMR assignments of Sclerophytin B were revised via CASE (Computer-Assisted Structure Elucidation) systems, revealing nonstandard correlations (NSCs) in HMBC data .

- Resolution : Synthetic replication (e.g., Friederich’s work) combined with StrucEluc software analysis confirmed revised structures, emphasizing the need for iterative validation when natural product spectra are ambiguous .

Q. How can researchers optimize stereoconvergent methodologies for scalable this compound synthesis?

- Epoxide hydrolysis : Wang’s single-pot process (LiOH → Sc(OTf)₃) achieved 88% yield by exploiting intramolecular ketalization to drive stereoconvergence .

- Catalyst screening : Sc(OTf)₃ outperformed Brønsted acids in minimizing side reactions (e.g., epimerization).

- Limitations : β-9 epoxide’s inertness under basic conditions necessitates acidic activation, complicating scalability .

Methodological Guidance

Q. How should researchers design experiments to resolve conflicting bioactivity data across studies?

- Standardize assays : Use NCI-60 cell lines for dose-response profiling (5-dose vs. single-dose IC50) to ensure comparability .

- Control variables : Match solvent systems (e.g., DMSO concentration) and cell passage numbers to minimize variability.

- Validate targets : Employ siRNA knockdowns or CRISPR-edited cells to confirm mechanism-specific effects.

Q. What strategies mitigate synthetic bottlenecks in this compound’s total synthesis?

- Modular approaches : Bateman’s 3-step hydroisobenzofuran assembly from (S)-geraniol reduces step count vs. traditional routes (20+ steps) .

- Late-stage diversification : Introduce side-chain variations (e.g., C9 esters) after core assembly to explore SAR without re-engineering the entire synthesis .

Data Contradiction Analysis

Q. Why do some studies report nanomolar IC50 values for this compound, while others show micromolar activity?

- Source variability : Natural isolates may differ in purity or stereochemical composition due to extraction artifacts.

- Assay conditions : L1210 leukemia cells (1.0 ng/mL) vs. KB3 cells (1–3 µM) reflect cell line-specific sensitivity .

- Structural revisions : Misassigned structures in early studies (e.g., Sclerophytin B) led to erroneous bioactivity claims, resolved via total synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.